N-Pentacosane-D52

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Pentacosane-D52 is a deuterated form of pentacosane, a long-chain aliphatic hydrocarbon with the molecular formula C25H52. This compound is primarily used as a stable isotope-labeled standard in various scientific research applications, including studies involving isotopic kinetics and transport processes in chemical, physical, and biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentacosane-D52 typically involves the deuteration of pentacosane. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including elevated temperatures and pressures, to ensure complete deuteration of the hydrocarbon chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The final product is then purified through distillation and other separation techniques to obtain the desired isotopic purity and concentration.

Analyse Des Réactions Chimiques

Types of Reactions

N-Pentacosane-D52, like its non-deuterated counterpart, is relatively inert and does not readily undergo chemical reactions under standard conditions. it can participate in certain types of reactions, including:

Oxidation: Under strong oxidizing conditions, this compound can be oxidized to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.

Reduction: Although already fully saturated, this compound can undergo reduction reactions under specific conditions, such as catalytic hydrogenation, to further increase its hydrogen content.

Substitution: this compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a suitable catalyst like palladium on carbon (Pd/C).

Substitution: Halogenation reactions typically involve halogen gases (e.g., Cl2 or Br2) and may require ultraviolet light or heat to initiate the reaction.

Major Products Formed

Oxidation: Alcohols, aldehydes, and carboxylic acids.

Reduction: Further hydrogenated hydrocarbons.

Substitution: Halogenated hydrocarbons.

Applications De Recherche Scientifique

N-Pentacosane-D52 has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labeled standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the analysis of complex mixtures and the study of reaction mechanisms.

Biology: Employed in studies of lipid metabolism and transport processes in biological systems, as well as in the investigation of isotopic effects on biological pathways.

Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of deuterated compounds in the body.

Industry: Applied in the development of advanced materials and coatings, as well as in the production of high-purity deuterated compounds for various industrial applications.

Mécanisme D'action

The mechanism of action of N-Pentacosane-D52 is primarily related to its role as a stable isotope-labeled standard. In scientific research, it serves as a tracer to study isotopic kinetics and transport processes. The deuterium atoms in this compound replace hydrogen atoms, allowing researchers to track the compound’s behavior and interactions in various systems using techniques such as mass spectrometry and NMR spectroscopy. This enables the investigation of molecular targets and pathways involved in chemical and biological processes.

Comparaison Avec Des Composés Similaires

N-Pentacosane-D52 is unique due to its deuterated nature, which distinguishes it from other similar long-chain aliphatic hydrocarbons. Some similar compounds include:

Pentacosane: The non-deuterated form of this compound, with the molecular formula C25H52.

N-Heptacosane: A long-chain hydrocarbon with the molecular formula C27H56, used in similar applications but with different chain length and properties.

N-Nonacosane: Another long-chain hydrocarbon with the molecular formula C29H60, also used in scientific research but with a longer carbon chain.

The uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in tracing and analyzing chemical and biological processes.

Propriétés

Formule moléculaire |

C25H52 |

|---|---|

Poids moléculaire |

405.0 g/mol |

Nom IUPAC |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,25-dopentacontadeuteriopentacosane |

InChI |

InChI=1S/C25H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2 |

Clé InChI |

YKNWIILGEFFOPE-CQGKCUCSSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

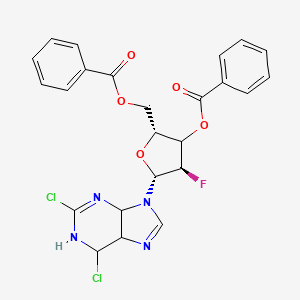

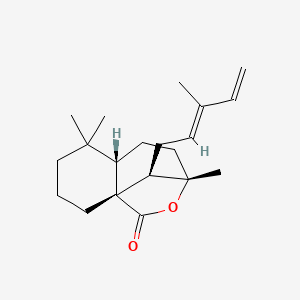

![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)